molecular formula C10H13F2N3O2 B12228133 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine

Cat. No.: B12228133
M. Wt: 245.23 g/mol
InChI Key: OAKGTTHXDHWDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and a morpholine ring attached to the carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as catalytic esterification using nanoscale titanium dioxide have been employed to enhance reaction efficiency and reduce the use of organic solvents .

Chemical Reactions Analysis

Types of Reactions

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but lacks the morpholine ring.

    Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester: Another related compound used in similar applications.

Uniqueness

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine is unique due to the presence of both the difluoromethyl group and the morpholine ring, which confer distinct chemical properties and enhance its reactivity and stability .

Properties

Molecular Formula

C10H13F2N3O2

Molecular Weight

245.23 g/mol

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C10H13F2N3O2/c1-14-6-7(8(13-14)9(11)12)10(16)15-2-4-17-5-3-15/h6,9H,2-5H2,1H3

InChI Key

OAKGTTHXDHWDMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.